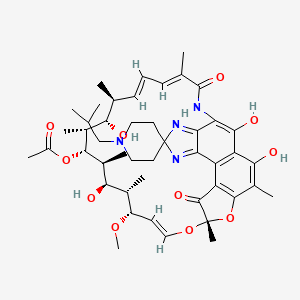

Desacetyl Rifampicin Quinone

説明

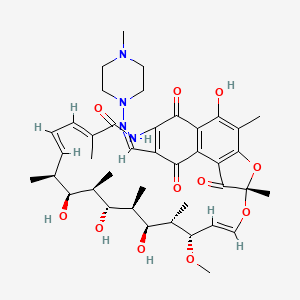

Desacetyl Rifampicin Quinone is an impurity of Rifampicin . Rifampicin is a bactericidal antibiotic agent of the rifamycin group . It has a molecular formula of C41H54N4O11 and a molecular weight of 778.89 .

Molecular Structure Analysis

Desacetyl Rifampicin Quinone contains a total of 114 bonds, including 60 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 9 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis

Desacetyl Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent. This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) .Physical And Chemical Properties Analysis

Desacetyl Rifampicin Quinone is a very dark blue to black solid . It is slightly soluble in DMSO and Methanol . It should be stored at -20 °C under an inert atmosphere .科学的研究の応用

Application in Pharmacokinetics

Specific Scientific Field

Pharmacokinetics

Summary of the Application

The study aimed to evaluate the population pharmacokinetics of rifampicin and its partly active metabolite, 25-deacetyl-rifampicin, with and without isoniazid .

Methods of Application or Experimental Procedures

Thirty-four healthy Asian subjects were randomized to receive rifampicin (600 mg) or rifampicin (600 mg)/isoniazid (300 mg) daily for 14 days. After a 14 day washout, subjects were switched over to rifampicin (600 mg)/isoniazid (300 mg) or rifampicin (600 mg) daily .

Results or Outcomes

The apparent clearance of rifampicin and 25-deacetyl-rifampicin was estimated at 10.3 (relative standard error 5.6%) and 95.8 (relative standard error 10%) L/h, respectively, for 70 kg adults .

Application in Neurodegenerative Diseases

Specific Scientific Field

Neuroscience

Summary of the Application

The study assessed the anti-inflammatory and neuroprotective activities of the antibiotic rifampicin and its autoxidation product rifampicin quinone (RifQ) in brain microglial cell cultures activated by fibrillary forms of recombinant human α-synuclein .

Methods of Application or Experimental Procedures

Brain microglial cell cultures were activated by fibrillary forms of recombinant human α-synuclein. The cultures were then pretreated with Rif and RifQ .

Results or Outcomes

Pretreatments with Rif and RifQ reduced the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates .

Application in Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Quinones and their derivatives, including Desacetyl Rifampicin Quinone, have been found to have significant antibacterial activity against various gram-positive and negative bacteria and pathogens .

Methods of Application or Experimental Procedures

The antibacterial activities of various quinone derivatives were tested against various bacteria and pathogens. The specific experimental procedures were not detailed in the source .

Results or Outcomes

The antibacterial activities of various quinone derivatives, including Desacetyl Rifampicin Quinone, were found to be effective against various gram-positive and negative bacteria and pathogens .

Application in Ansamycins Modification

Specific Scientific Field

Chemistry

Summary of the Application

The study discusses the modifications, biological origin, and antibacterial activity of naphthalenoid ansamycins, including Desacetyl Rifampicin Quinone .

Methods of Application or Experimental Procedures

The study involves the use of the gene cluster 19 having nearly the same organization as that producing rifamycins in Amycolatopsis mediterranei S699 .

Results or Outcomes

The formation of demethyl desacetyl rifamycin S and transformation of the lactam via 1,6-cyclization yielding Desacetyl Rifampicin Quinone was observed .

Safety And Hazards

将来の方向性

Rifampicin and its derivative, Rifampicin Quinone, have shown anti-inflammatory and neuroprotective activities in brain microglial cell cultures activated by fibrillary forms of recombinant human αS . This suggests potential future directions for the use of these compounds in treating neurodegenerative diseases .

特性

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMWXQUVSZKIMQ-JHYYUFJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)/C=N\N5CCN(CC5)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747425 | |

| Record name | (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Rifampicin Quinone | |

CAS RN |

65110-92-1 | |

| Record name | (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

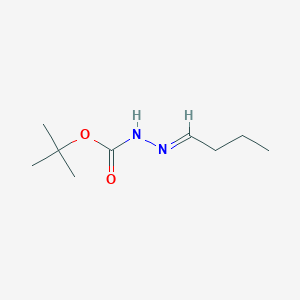

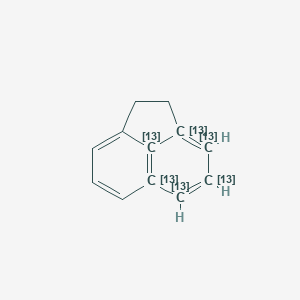

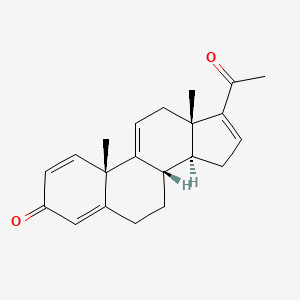

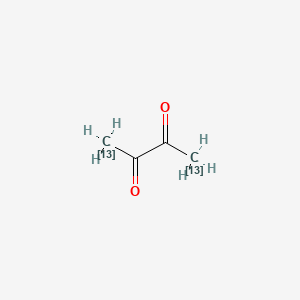

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)